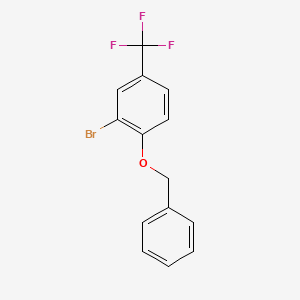

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(trifluoromethyl)phenol and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Procedure: The 2-bromo-4-(trifluoromethyl)phenol is reacted with benzyl bromide in the presence of a base to form the desired product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene depends on its specific application. In general, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the benzyloxy and bromine groups can participate in various chemical interactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

- 1-(Benzyloxy)-2-chloro-4-(trifluoromethyl)benzene

- 1-(Benzyloxy)-2-bromo-4-(difluoromethyl)benzene

Comparison: 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, the presence of the trifluoromethyl group can significantly impact the compound’s chemical and physical properties, such as its electron-withdrawing effects and lipophilicity. This makes it particularly valuable in applications where these properties are desired.

Biologische Aktivität

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Structural Overview

The compound this compound possesses a trifluoromethyl group, a bromine atom, and a benzyloxy functional group, which contribute to its lipophilicity and reactivity. These features enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

- Reactivity : The presence of the bromine atom and trifluoromethyl group enhances the compound's reactivity, allowing it to interact with various enzymes and proteins. This can lead to modulation of enzymatic activity and influence metabolic pathways.

- Cellular Interaction : Studies indicate that this compound can alter cell signaling pathways and gene expression, particularly those involved in oxidative stress responses. Such interactions can lead to changes in cellular metabolism and energy production.

- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and breakdown. This metabolic pathway is crucial for understanding its pharmacokinetics and potential toxicity.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:

- Enzyme Interaction : The compound has been shown to bind to active sites on various enzymes, leading to either inhibition or activation depending on the context. For example, it can inhibit certain kinases by occupying their ATP-binding sites .

- Gene Expression Modulation : It influences the expression of genes associated with stress responses, potentially enhancing cellular resilience against oxidative damage.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Interaction

In a laboratory setting, this compound was tested for its ability to inhibit cytochrome P450 enzymes. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in drug metabolism modulation.

Case Study 2: Cellular Effects

Another study focused on the compound's effects on cancer cell lines. It was found that treatment with varying concentrations led to altered cell proliferation rates, indicating potential as an anti-cancer agent through modulation of key signaling pathways.

Toxicological Considerations

While the compound shows promise for therapeutic applications, it is crucial to consider its toxicity profile. Higher doses have been associated with oxidative stress and cellular damage in animal models, highlighting the need for careful dosage management in potential therapeutic use.

Eigenschaften

IUPAC Name |

2-bromo-1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGCXRMJHAZXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596206 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-32-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.